molecular formula C10H13IN2O B5385543 1-(2-Iodophenyl)-3-propylurea

1-(2-Iodophenyl)-3-propylurea

Cat. No.: B5385543
M. Wt: 304.13 g/mol
InChI Key: WSODLNLGAXDRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Iodophenyl)-3-propylurea is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Iodophenyl)-3-propylurea can be synthesized through a multi-step process. One common method involves the reaction of 2-iodoaniline with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodophenyl)-3-propylurea undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation: Oxidized products may include hydroxylated or carbonyl-containing derivatives.

    Reduction: Reduced products often feature hydrogenated or deiodinated derivatives.

Scientific Research Applications

1-(2-Iodophenyl)-3-propylurea has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Iodophenyl)-3-propylurea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can play a crucial role in these interactions, often enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromophenyl)-3-propylurea: Similar structure but with a bromine atom instead of iodine.

    1-(2-Chlorophenyl)-3-propylurea: Contains a chlorine atom in place of iodine.

    1-(2-Fluorophenyl)-3-propylurea: Features a fluorine atom instead of iodine.

Uniqueness

1-(2-Iodophenyl)-3-propylurea is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity in substitution reactions. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(2-iodophenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSODLNLGAXDRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.